An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine
Foreword: Navigating the Synthesis of a Niche Heterocycle
This guide provides a comprehensive technical overview for the synthesis and characterization of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (CAS No. 156840-59-4). While this compound is commercially available from some suppliers, the scientific literature lacks a detailed, peer-reviewed synthetic protocol and characterization data.[3] This document, therefore, serves as a practical and scientifically grounded guide for researchers and drug development professionals. It outlines a proposed synthetic pathway rooted in established principles of heterocyclic chemistry and provides a detailed roadmap for the thorough characterization of the target molecule. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final product's identity and purity.
Strategic Approach to Synthesis
The core of our synthetic strategy is to construct the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold from a readily accessible, pre-functionalized pyridine precursor. Direct chlorination of the parent dioxino[2,3-b]pyridine ring system presents challenges in regioselectivity. Therefore, a more controlled and predictable approach is to introduce the chlorine atom at the desired position on the pyridine ring prior to the formation of the dioxino ring.
Our proposed synthesis commences with the commercially available and inexpensive 2-amino-5-chloropyridine. This starting material will be converted to 5-chloro-2,3-dihydroxypyridine, which will then undergo a Williamson ether synthesis with 1,2-dibromoethane to yield the target molecule.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocols
Synthesis of 5-Chloro-2,3-dihydroxypyridine (Intermediate E)
This multi-step preparation of the key dihydroxy-pyridine intermediate is adapted from a patented procedure for similar compounds.[4]
Step 1: Synthesis of 5-Chloro-2-hydroxypyridine (B)
-
To a stirred solution of concentrated sulfuric acid in water, cool to 0-5 °C and slowly add 2-amino-5-chloropyridine (A).
-
Maintain the temperature below 10 °C while adding a solution of sodium nitrite in water dropwise.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
The reaction mixture is then subjected to steam distillation to isolate the 5-chloro-2-hydroxypyridine (B). The product will co-distill with water and can be collected as a white solid upon cooling.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine (C)
-
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0 °C, slowly add 5-chloro-2-hydroxypyridine (B).
-
Carefully control the temperature to remain between 0-5 °C during the addition.
-
After the addition, allow the mixture to warm to room temperature and stir for 3-4 hours.
-
Pour the reaction mixture onto crushed ice.
-
The resulting yellow precipitate is filtered, washed thoroughly with cold water until the washings are neutral, and dried to yield 5-chloro-2-hydroxy-3-nitropyridine (C).
Step 3: Synthesis of 3-Amino-5-chloro-2-hydroxypyridine (D)
-
A mixture of 5-chloro-2-hydroxy-3-nitropyridine (C) in a suitable solvent (e.g., ethanol or acetic acid) is treated with a reducing agent. Common methods include iron powder in the presence of a small amount of hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using iron, the mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling, the reaction mixture is filtered to remove the iron salts. The filtrate is then neutralized with a base (e.g., sodium bicarbonate) to precipitate the product.
-
If using catalytic hydrogenation, the reaction is typically run at room temperature and monitored by hydrogen uptake. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization.
Step 4: Synthesis of 5-Chloro-2,3-dihydroxypyridine (E)
-
3-Amino-5-chloro-2-hydroxypyridine (D) is diazotized in a similar manner to Step 1. It is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and treated with sodium nitrite at low temperature.
-
The resulting diazonium salt is then carefully heated to induce hydrolysis to the dihydroxy compound.
-
The product is isolated by extraction into a suitable organic solvent (e.g., ethyl acetate) after neutralization of the reaction mixture.
-
The organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 5-chloro-2,3-dihydroxypyridine (E), which can be purified by column chromatography or recrystallization.
Synthesis of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (F)
This final step involves the formation of the dioxino ring via a Williamson ether synthesis, a common method for constructing such heterocyclic systems.[5]
-
To a solution of 5-chloro-2,3-dihydroxypyridine (E) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH) in portions at 0 °C. Alternatively, a weaker base such as potassium carbonate (K2CO3) can be used, often requiring higher reaction temperatures.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the dialkoxide.
-
Add 1,2-dibromoethane dropwise to the reaction mixture.
-
Heat the mixture (the temperature will depend on the base used, typically 80-120 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (F) as a white solid.[1][6]
Comprehensive Characterization
Given the absence of published spectral data for the target molecule, the following characterization plan is proposed based on the expected structure and data from analogous compounds.
Physicochemical Properties
| Property | Expected Value | Source |
| CAS Number | 156840-59-4 | [6] |
| Molecular Formula | C₇H₆ClNO₂ | [7] |
| Molecular Weight | 171.58 g/mol | [7] |
| Appearance | White to off-white solid/powder | [1][6] |
| Purity | >98% (as determined by HPLC and NMR) | N/A |
| Melting Point | To be determined experimentally | N/A |
| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMSO, DMF). Sparingly soluble in alcohols and hydrocarbons. | N/A |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of the target molecule.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constant between them should be characteristic of ortho-coupling (J ≈ 8-9 Hz).
-
Aliphatic Protons: A multiplet or two distinct signals in the aliphatic region (typically δ 4.0-4.5 ppm) corresponding to the four protons of the ethylene bridge in the dioxino ring. These protons are chemically equivalent in pairs.
-
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic Carbons: Five signals are expected in the aromatic region (typically δ 110-160 ppm) for the five carbons of the pyridine ring. The carbon bearing the chlorine atom will be shifted downfield.
-
Aliphatic Carbons: One signal is expected in the aliphatic region (typically δ 60-70 ppm) for the two equivalent carbons of the ethylene bridge.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial to confirm the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Will show the coupling between the two aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate the proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Will show long-range correlations (2-3 bonds) between protons and carbons, which is essential for confirming the overall structure and the position of the chloro substituent.
-
Diagram of Key HMBC Correlations
Caption: Key long-range proton-carbon correlations.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): This will provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition (C₇H₆ClNO₂).
-
Electron Ionization Mass Spectrometry (EI-MS): The fragmentation pattern can provide further structural information. The presence of the chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy will be used to identify the functional groups present in the molecule.
-
C-O-C stretching: Strong bands are expected in the region of 1250-1000 cm⁻¹ corresponding to the ether linkages of the dioxino ring.
-
C=N and C=C stretching: Bands in the region of 1600-1450 cm⁻¹ will be indicative of the pyridine ring.
-
C-Cl stretching: A band in the region of 800-600 cm⁻¹ may be observed for the carbon-chlorine bond.
-
C-H stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
Purity Analysis
-
High-Performance Liquid Chromatography (HPLC): A suitable reversed-phase HPLC method should be developed to assess the purity of the final compound. A gradient elution using water and acetonitrile or methanol as the mobile phase, with a C18 column, is a good starting point. The purity is determined by the area percentage of the main peak.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
Safety Considerations
-
Starting Materials and Intermediates: Many of the reagents used, such as sodium nitrite, strong acids, and 1,2-dibromoethane, are toxic and/or corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Reactions: The diazotization reactions can be exothermic and produce nitrogen gas. The reactions should be carried out with careful temperature control and adequate venting. The use of sodium hydride requires an inert atmosphere (e.g., nitrogen or argon) as it is highly reactive with water.
-
Target Compound: The toxicological properties of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine have not been extensively studied. It should be handled with care, assuming it is potentially hazardous.
Conclusion
This technical guide provides a robust and scientifically sound pathway for the synthesis and characterization of 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. By starting with a pre-chlorinated pyridine derivative, the challenges of regioselective chlorination are circumvented. The detailed protocols for synthesis and the comprehensive plan for characterization using modern analytical techniques will enable researchers to produce and validate this compound with a high degree of confidence. This work serves as a foundational resource for further exploration of the chemical and biological properties of this and related heterocyclic systems.
References
-
PubChem. 8-chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. National Center for Biotechnology Information. Available from: [Link]
-
CP Lab Safety. 8-Chloro-2, 3-dihydro-[1][2]dioxino[2, 3-b]pyridine, 1 gram. Available from: [Link]
-
LookChem. 8-Chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine CAS NO.156840-59-4. Available from: [Link]
- Soukri, M., et al. (2000). Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Organic Letters, 2(11), 1557–1560.
-
Guillaumet, G., et al. (2003). Synthesis of new compounds containing the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine heterocyclic system as a substructure. Tetrahedron, 59(35), 6871-6880.
-
PubChem. 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine. National Center for Biotechnology Information. Available from: [Link]
- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents.
- Markgraf, J. H., & Lusskin, S. I. (1983). 1,4-Dioxino[2,3-b]pyridine. Journal of Heterocyclic Chemistry, 20(3), 803-804.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. sci-hub.ru [sci-hub.ru]
- 4. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, CasNo.156840-59-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 7. Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

